molecular formula C4H7NO B073545 2-Methyl-2-oxazoline CAS No. 1120-64-5

2-Methyl-2-oxazoline

Cat. No. B073545
CAS RN: 1120-64-5
M. Wt: 85.1 g/mol
InChI Key: GUXJXWKCUUWCLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-2-oxazoline typically involves the cationic ring-opening polymerization of 2-oxazoline monomers. A notable method for preparing 2-Methyl-2-oxazoline uses N-(2-hydroxyethyl)-acetamide with zinc acetate hydrate as a catalyst, achieving a high yield under optimal conditions (Zhang Wei-xing, 2010). Microwave-assisted synthesis has also been employed to enhance reaction rates significantly, allowing for efficient and rapid polymerization under high temperatures (F. Wiesbrock et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-Methyl-2-oxazoline is characterized by its oxazoline ring, which is essential for its reactivity and polymerization behavior. Studies involving microwave-assisted synthesis provide insights into the efficient copolymerization of 2-methyl-2-oxazoline with other monomers, leading to polymers with well-defined structures and narrow molecular weight distributions (F. Wiesbrock et al., 2005).

Chemical Reactions and Properties

2-Methyl-2-oxazoline undergoes various chemical reactions, including cationic ring-opening polymerization and copolymerization with other monomers. Its reactivity allows for the synthesis of polymers with specific properties, such as electroactivity when end-functionalized with pyrrole groups (A. Çırpan et al., 2001).

Physical Properties Analysis

The physical properties of 2-Methyl-2-oxazoline and its polymers, such as solubility, thermal stability, and glass-transition temperatures, are influenced by the nature of substituents on the polymer backbone. Studies have shown that these properties can be tailored through the copolymerization process, affecting the material's suitability for various applications (F. Wiesbrock et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-Methyl-2-oxazoline, including its reactivity and the ability to form stable polymers with narrow molecular weight distributions, are central to its utility in material science. Its functionality enables the creation of polymers with desired characteristics, such as biocompatibility, hydrophilicity, and thermal stability, broadening the scope of its applications (F. Wiesbrock et al., 2005).

Scientific Research Applications

Antibiofouling Properties

Biopassive polyoxazoline coatings, particularly those derived from plasma-deposited oxazoline-based films, are gaining attention for their antibiofouling properties. These coatings are used to prevent bacterial colonization on medical devices, a significant healthcare issue. The plasma deposition of 2-methyl-2-oxazoline allows for the production of films with tunable thickness and surface properties. These films have shown over 90% effectiveness in resisting biofilm formation, highlighting their potential for medical device coatings and applications where bacterial surface colonization is a concern (Cavallaro et al., 2016).

Biomaterials and 3D Printing

2-Methyl-2-oxazoline-based amphiphilic block copolymers have demonstrated intriguing properties in the field of biomaterials. These copolymers can undergo inverse thermogelation, forming reversible nanoscale wormlike networks. The resulting gels exhibit shear-thinning and rapid self-healing properties, making them suitable for 3D printing applications. This characteristic has been leveraged to print defined and shape-persistent scaffolds, showing potential for tissue engineering and regenerative medicine (Hahn et al., 2019).

Alternative to PEG in Biomedical Applications

Poly(2-oxazoline)s (POx), including poly(2-methyl-2-oxazoline)s, are emerging as potential alternatives to poly(ethylene glycol) (PEG) in pharmaceutical and biomedical applications. The hydrodynamic properties and characteristics of these polymers, derived from light scattering experiments, provide essential insights into their behavior in solutions. This research supports the suitability of POx as a replacement for PEG in various biomedical applications, thanks to their favorable hydrodynamic characteristics (Grube et al., 2018).

Polymer Properties Tuning

The development of novel methods to control polymer side chains and tune polymer properties is crucial, especially for poly(2-oxazoline)s used in biomedical applications. The study presents innovative approaches, like isocyanide-based multicomponent reactions, to modify poly(2-oxazoline) copolymers. This method facilitates the adjustment of polymer properties such as cloud point and glass transition temperatures, opening new possibilities for material customization in biomedical fields (Sehlinger et al., 2015).

Safety And Hazards

2-Methyl-2-oxazoline is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and its vapors can be harmful if inhaled . Contact with skin and eyes should be avoided . It should be stored in a well-ventilated place and kept cool .

Future Directions

2-Methyl-2-oxazoline has potential for the preparation of functional materials due to their antibiofouling properties and good biocompatibility . The synthesis of defined high molar mass poly (2-methyl-2-oxazoline) might open a way to a new class of effective polymer-based therapeutics .

properties

IUPAC Name

2-methyl-4,5-dihydro-1,3-oxazole
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InChI

InChI=1S/C4H7NO/c1-4-5-2-3-6-4/h2-3H2,1H3
Source PubChem
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InChI Key

GUXJXWKCUUWCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7NO
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Related CAS

26375-28-0
Record name Poly(2-methyl-2-oxazoline)
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DSSTOX Substance ID

DTXSID40870845
Record name 2-Methyl-2-oxazoline
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Molecular Weight

85.10 g/mol
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Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name 2-Methyl-2-oxazoline
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Product Name

2-Methyl-2-oxazoline

CAS RN

1120-64-5
Record name 2-Methyl-2-oxazoline
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Synthesis routes and methods

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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